molecular formula C10H12O4 B1624890 4-(Hydroxymethyl)-2-methoxyphenyl acetate CAS No. 60835-68-9

4-(Hydroxymethyl)-2-methoxyphenyl acetate

Cat. No.: B1624890
CAS No.: 60835-68-9
M. Wt: 196.2 g/mol
InChI Key: XSLCJVWNAYMBLQ-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-2-methoxyphenyl acetate is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

60835-68-9

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

IUPAC Name

[4-(hydroxymethyl)-2-methoxyphenyl] acetate

InChI

InChI=1S/C10H12O4/c1-7(12)14-9-4-3-8(6-11)5-10(9)13-2/h3-5,11H,6H2,1-2H3

InChI Key

XSLCJVWNAYMBLQ-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)CO)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)CO)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A partial solution of 4-hydroxy-3-methoxybenzyl alcohol (1.23 g, 8 mmol), triethylamine (810 mg, 1.12 mL, 8 mmol) and 32 mL of dry CH2Cl2 was chilled in an ice bath. To the cold mixture was added dropwise acetyl chloride (628 mg, 570 μL, 8 mmol). The mixture was stirred at ice bath temperature 1 for one hour. Stirring at room temperature was allowed to take place overnight. The reaction mixture was diluted with CH2Cl2 and extracted with 1N HCl, water and saturated NaCl. The organic layer was dried over MgSO4, filtered and concentrated. Column chromatography on silica gel using CH2Cl2/MeOH (98:2, v/v) gave 548 mg (35%) of CO as a clear oil: Rf=0.22 (hexanes/ethyl acetate, 6:4 v/v); 1HNMR (CDCl3) δ 7.00 (d, 4J=1.5 Hz, 1H), 6.99 (d, 3J=8.5 Hz, 1H), 6.89 (dd, 3J=8.0 Hz, 4J=1.5 Hz, 1H), 5.27 (s, 2H), 4.66 (s, 2H), 3.83 (s, 3H) and 2.30 (s, 3H). Exact mass (FAB+) calculated for C10H12O4[M+] 196.0736. found 196.0739.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
1.12 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
570 μL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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